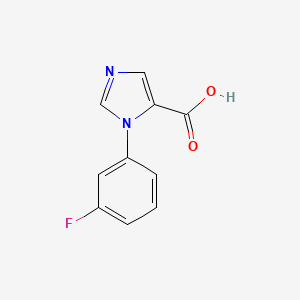

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYSNYDZINNUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a common motif in numerous pharmacologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutics.[1][2] This document will delve into the strategic considerations for its synthesis, focusing on a plausible and efficient methodology. We will explore the Van Leusen three-component reaction as a primary synthetic route, offering a detailed, step-by-step protocol. Additionally, alternative approaches, such as N-arylation strategies, will be discussed to provide a broader perspective for synthetic chemists. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold" in medicinal chemistry. Imidazole derivatives exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The target molecule, this compound, incorporates three key features: the imidazole core for biological interactions, a fluorophenyl group which can enhance metabolic stability and binding affinity, and a carboxylic acid handle for further derivatization or to act as a key pharmacophoric element.

Strategic Approach to Synthesis

The synthesis of 1,5-disubstituted imidazoles like our target molecule requires careful consideration of regioselectivity. Several classical and modern synthetic methods can be envisioned for the construction of the imidazole core. After a thorough review of available literature, two primary strategies emerge as the most promising for the synthesis of this compound:

-

Strategy A: The Van Leusen Three-Component Reaction (vL-3CR): This approach builds the imidazole ring in a convergent manner from three readily available starting materials. It is known for its efficiency and good control over the substitution pattern, making it an excellent choice for generating 1,5-disubstituted imidazoles.[3][4][5]

-

Strategy B: N-Arylation of a Pre-formed Imidazole-5-carboxylate: This strategy involves the formation of the C-N bond between the 3-fluorophenyl group and a pre-existing imidazole ring bearing a carboxylic acid or its ester equivalent at the 5-position. This can be achieved through transition-metal-catalyzed cross-coupling reactions.

This guide will focus on providing a detailed protocol for Strategy A , the Van Leusen Three-Component Reaction, due to its elegance and efficiency in establishing the desired substitution pattern from simple precursors.

Primary Synthetic Pathway: The Van Leusen Three-Component Reaction

The Van Leusen Three-Component Reaction is a powerful tool for the synthesis of 1,5-disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3][4][5][6] The reaction proceeds through the in situ formation of an aldimine, followed by a [3+2] cycloaddition with TosMIC and subsequent elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.[3]

To synthesize this compound, a modification of the standard vL-3CR is necessary, where the aldehyde component will carry the precursor to the carboxylic acid group. A suitable starting material for this purpose is glyoxylic acid or its ester derivative.

Proposed Synthetic Scheme via vL-3CR

The proposed two-step synthesis involves the Van Leusen reaction to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid.

Figure 1: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate

This protocol is adapted from the general procedure for the Van Leusen Three-Component Reaction.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Fluoroaniline | 111.12 | 1.11 g | 10.0 |

| Ethyl glyoxylate (50% in Toluene) | 102.09 | 2.04 g | 10.0 |

| Tosylmethyl isocyanide (TosMIC) | 195.24 | 1.95 g | 10.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Methanol (MeOH) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.11 g, 10.0 mmol), ethyl glyoxylate (2.04 g of a 50% solution in toluene, 10.0 mmol), and methanol (50 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.

-

Add tosylmethyl isocyanide (TosMIC) (1.95 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate.

Step 2: Synthesis of this compound

This protocol follows a standard saponification procedure.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate | 236.22 | 1.18 g | 5.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |

| Ethanol (EtOH) | - | 20 mL | - |

| Water (H₂O) | - | 10 mL | - |

| Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate (1.18 g, 5.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Alternative Synthetic Strategy: N-Arylation

An alternative approach to the target molecule involves the formation of the N-aryl bond as a key step. This can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Figure 2: N-Arylation as an alternative synthetic route.

This strategy would involve coupling commercially available ethyl imidazole-5-carboxylate with a suitable 3-fluorophenyl halide (e.g., 1-fluoro-3-iodobenzene). Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. While viable, this approach may require careful optimization of the cross-coupling conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and avoid side reactions.

Conclusion

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a Van Leusen Three-Component Reaction. This method offers a convergent and regioselective route to the key intermediate, ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate, which can be readily hydrolyzed to the final product. The provided detailed protocol serves as a robust starting point for researchers and scientists in the field of drug development. The alternative N-arylation strategy offers another viable, albeit potentially more optimization-intensive, pathway to this valuable heterocyclic building block. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

-

Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

-

PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. [Link]

-

Grokipedia. Van Leusen reaction. [Link]

-

Shaikh, A.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1075. [Link]

-

TSI Journals. Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. Trade Science Inc.2021 . [Link]

-

Kumar, V.; et al. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate2015 . [Link]

-

Organische Chemie CH. Van Leusen-Imidazol-Synthese. [Link]

-

Nikitina, P. A.; et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate2024 . [Link]

-

Bhat, M.; Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave2017 . [Link]

-

Bhat, M.; Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave2017 . [Link]

- Google Patents.

-

PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]

-

Semantic Scholar. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

TSI Journals. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Trade Science Inc.2017 . [Link]

- Google Patents.

-

Panday, D. et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research2020 , 9(10), 253-273. [Link]

-

Mphahlele, M. J.; et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules2021 , 26(20), 6203. [Link]

-

Mphahlele, M. J.; et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed2021 . [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Van Leusen-Imidazol-Synthese [organische-chemie.ch]

"mass spectrometry of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid"

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound is a heterocyclic compound whose structural motifs—a fluorinated aromatic ring and an imidazole carboxylic acid—are prevalent in pharmacologically active molecules. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural integrity. This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific compound, moving from foundational principles and experimental design to the interpretation of spectral data. The methodologies and rationales presented herein are tailored for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for similar molecular scaffolds.

Physicochemical Profile and Predicted Mass Spectrometric Behavior

A thorough analysis begins with an understanding of the analyte's fundamental properties. This compound possesses distinct functional groups that dictate its behavior within a mass spectrometer. The carboxylic acid moiety provides an acidic proton, making it an excellent candidate for deprotonation, while the imidazole ring contains nitrogen atoms that can be readily protonated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂O₂ | [1] |

| Monoisotopic Mass | 206.04915 Da | [1] |

| Predicted [M-H]⁻ (m/z) | 205.04187 | [1] |

| Predicted [M+H]⁺ (m/z) | 207.05643 | [1] |

| Predicted [M+Na]⁺ (m/z) | 229.03837 | [1] |

The presence of both acidic and basic centers suggests that the compound can be effectively ionized in either negative or positive ion mode, a critical consideration for method development.

Ionization Source Selection: A Deliberate Choice

The transition of an analyte from a liquid or solid phase to a gaseous ion is the most critical step in mass spectrometry. For a molecule like this compound, the choice of ionization source is primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Primary Recommendation: Electrospray Ionization (ESI)

ESI is a soft ionization technique that is exceptionally well-suited for polar molecules and those that are pre-ionized in solution[2]. Given the carboxylic acid group, this compound will readily deprotonate in a solution with a pH above its pKa, forming a carboxylate anion. This makes it an ideal candidate for negative ion mode ESI (-ESI) . The resulting spectrum is typically clean, dominated by the deprotonated molecule, [M-H]⁻.

In positive ion mode ESI (+ESI) , protonation will likely occur on one of the nitrogen atoms of the imidazole ring, yielding an abundant [M+H]⁺ ion. ESI is the preferred method because it imparts minimal internal energy to the analyte, preserving the molecular ion for subsequent fragmentation analysis (MS/MS)[3].

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization method that utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions[4][5]. It is particularly effective for polar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da[4][6]. While this compound fits within these parameters, APCI requires the analyte to be vaporized at elevated temperatures (350–500 °C)[4]. This introduces a risk of thermal degradation, especially decarboxylation, before ionization can occur. Therefore, while APCI is a viable alternative, ESI presents a lower-risk, higher-efficiency pathway for generating the intact molecular ion of this specific analyte.

A Validated Experimental Workflow for LC-MS/MS Analysis

A robust analytical result is the product of a well-designed workflow. The following diagram and protocol outline a comprehensive approach, from sample preparation to data interpretation, ensuring scientific validity at each stage.

Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (ACN) and deionized water.

-

Perform serial dilutions using the mobile phase A composition (see below) to create working standards (e.g., 0.1, 1, 10 µg/mL).

-

Filter samples through a 0.22 µm syringe filter if particulate matter is present.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Separate runs for Positive and Negative modes.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID).

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

-

Key Ions for MS/MS Selection: m/z 207.06 (positive mode), m/z 205.04 (negative mode).

-

Mass Spectral Interpretation and Fragmentation Analysis

The structural elucidation of a molecule is confirmed by analyzing its fragmentation patterns. Soft ionization methods like ESI are ideal as they primarily produce the molecular ion, which can then be selectively fragmented in a collision cell to generate a characteristic MS/MS spectrum[3].

Predicted Precursor Ions

Based on the compound's monoisotopic mass of 206.04915 Da, the primary ions of interest are:

-

[M+H]⁺: m/z 207.05643 (Positive Ion Mode)

-

[M-H]⁻: m/z 205.04187 (Negative Ion Mode)

Proposed Fragmentation Pathways

The stability of the imidazole and phenyl rings suggests that fragmentation will primarily involve the carboxylic acid group and the bonds connecting the ring systems[7].

Sources

- 1. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 5. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

[2]

Executive Summary: The Scaffold Utility

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS: Derivative Class Reference) represents a critical "privileged scaffold" in medicinal chemistry.[2] Unlike its 4-carboxylic acid isomer, the 1,5-disubstituted imidazole core is sterically unique, forcing the carboxylic acid and the N-aryl ring into a specific spatial arrangement that mimics the angiotension II receptor antagonist pharmacophore (e.g., Losartan precursors).

The inclusion of the 3-fluorophenyl moiety introduces metabolic stability (blocking metabolic oxidation at the phenyl ring) and modulates lipophilicity without significant steric penalty.[2] This guide details the physicochemical behavior of this compound, distinguishing it from its regioisomers and outlining protocols for its effective use in Fragment-Based Drug Discovery (FBDD).[2]

Molecular Identity & Structural Logic[1][2][3][4][5]

The defining feature of this molecule is the "locked" tautomerism.[1][2] In unsubstituted imidazoles, N1 and N3 are equivalent due to rapid proton transfer.[1][2] Here, the N1-(3-fluorophenyl) substitution fixes the bond order, making the positions of the carboxylic acid (C4 vs. C5) chemically distinct.[2]

Electronic & Steric Analysis[1]

-

Fluorine Effect: The fluorine atom at the meta position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the imidazole ring.[2] This decreases the basicity of the N3 nitrogen compared to a non-fluorinated analog.[1][2]

-

C5-Carboxylic Acid: Positioned adjacent to the N1-aryl group, the C5-COOH experiences steric clash (A-strain), often forcing the phenyl ring to twist out of coplanarity with the imidazole. This conformation is critical for binding pockets requiring "twisted" biaryl geometries.[1][2]

Quantitative Physicochemical Profile

Data summarized for experimental benchmarking.

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₁₀H₇FN₂O₂ | -- |

| Molecular Weight | 206.17 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[2] |

| pKa (Acidic) | 3.2 – 3.8 (Predicted) | The COOH is more acidic than benzoic acid due to the electron-deficient imidazole ring.[2] |

| pKa (Basic) | 2.5 – 3.5 (Predicted) | The N3 nitrogen is weakly basic.[1][2] The N-aryl group withdraws density, suppressing protonation at physiological pH.[1][2] |

| LogP (Lipophilicity) | 1.6 – 1.9 | Moderately lipophilic.[1][2] The fluorine increases LogP vs. the unsubstituted phenyl (LogP ~1.4).[1][2] |

| Solubility (Aq) | Low (< 0.1 mg/mL at pH 2) | Low solubility in acidic media.[1][2] Dissolution requires pH > 5 (anionic form).[1][2] |

| Solubility (Org) | High in DMSO, DMF, MeOH | Soluble in polar aprotic solvents; moderate in DCM.[1][2] |

| H-Bond Donors/Acceptors | 1 (COOH) / 4 (N, O, F) | Excellent capacity for directional H-bonding in active sites.[2] |

Critical Isomerism: The 1,4 vs. 1,5 Challenge

A common pitfall in synthesizing this scaffold is the formation of the thermodynamically more stable 1,4-isomer . The 1,5-isomer is often the kinetic product or requires specific directing groups (e.g., lithiation at C2 followed by rearrangement, or specific cyclization precursors).[2]

Visualization: Regioselectivity & Characterization Workflow

The following diagram outlines the logic for distinguishing the target 1,5-isomer from the 1,4-byproduct using NOESY NMR, a non-negotiable validation step.

Caption: Workflow for distinguishing the 1,5-isomer (sterically crowded) from the 1,4-isomer using Nuclear Overhauser Effect Spectroscopy.

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Purpose: To determine the precise ionization windows for formulation buffers.

-

Preparation: Dissolve 2.0 mg of the compound in a minimal volume of acetonitrile or methanol (co-solvent, < 5% v/v) to ensure initial solubility, then dilute with degassed water (0.1 M KCl ionic strength background).

-

Titrant: 0.1 M NaOH (standardized).

-

Execution:

-

Data Analysis: Look for two inflection points.

-

Inflection 1 (~pH 3.0): Deprotonation of the carboxylic acid (-COOH

-COO⁻).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Inflection 2 (Indistinct/Low): If the imidazole is protonated at start, the transition from ImH⁺

Im⁰ will overlap with the acidic region or appear very early due to the low basicity caused by the fluorophenyl group.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Note: The compound is likely neutral/zwitterionic at pH 1–2 and anionic at pH > 4.[1][2]

-

Protocol B: Lipophilicity Assessment (Shake-Flask LogD)

Purpose: To verify cell permeability potential.[2]

-

Phase System: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).[1][2]

-

Equilibration: Dissolve compound in the octanol phase (0.5 mg/mL).

-

Partitioning: Mix equal volumes of octanol-compound and buffer. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Expectation: At pH 7.4, the compound is fully ionized (anionic).[1][2] The

will be significantly lower (~ -1.0 to 0.5) than the intrinsicngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (~1.[1]6) of the neutral molecule.[1][2]

-

Applications in Drug Design[2][4][6]

Bioisosterism & Scaffold Hopping

This compound serves as a bioisostere for biaryl carboxylic acids (e.g., salicylic acid derivatives or biphenyls).[1][2] The imidazole nitrogen offers an additional H-bond acceptor vector that phenyl rings lack, potentially picking up backbone interactions in the target protein.[1]

Metalloenzyme Inhibition

The 1,5-geometry positions the carboxylic acid and the N3 nitrogen in a "chelating pinch" arrangement.

-

Mechanism: The N3 nitrogen coordinates to a metal center (Zn²⁺, Fe²⁺), while the carboxylate provides electrostatic stabilization or bidentate coordination.[1][2]

-

Target Classes: Heme-oxygenases, metalloproteases, and aldosterone synthase (CYP11B2).[2]

Ionization Pathway Diagram

Understanding the charge state is vital for binding assays.[1][2]

Caption: pH-dependent ionization states.[2] At physiological pH (7.4), the molecule exists predominantly as the mono-anion.

References

An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these properties, aqueous solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from the reliability of in vitro screening data to in vivo absorption and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a molecule possessing structural motifs of significant interest in medicinal chemistry.

This document moves beyond simple data reporting. As a Senior Application Scientist, my objective is to provide a foundational understanding of why this molecule behaves as it does. We will deconstruct its chemical architecture to predict its solubility profile, outline rigorous, field-proven experimental protocols for its quantitative measurement, and discuss the critical factors that modulate its dissolution. This guide is structured to provide researchers, medicinal chemists, and formulation scientists with both the theoretical grounding and the practical methodologies required to effectively characterize and manage the solubility of this compound and others in its class.

Part 1: Molecular Architecture and its Influence on Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure. By examining the constituent parts of this compound, we can develop a robust hypothesis regarding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂O₂ | [3][4] |

| Molecular Weight | 206.17 g/mol | [3] |

| Predicted XlogP | 1.6 | [4] |

| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x Carboxyl O, 2x Imidazole N) | Calculated |

Deconstructing the Key Structural Features:

-

The Imidazole-5-Carboxylic Acid Core: This moiety forms the amphoteric foundation of the molecule.[5][6] The imidazole ring contains a basic nitrogen atom (the pKa of the conjugate acid of imidazole is ~7), allowing it to be protonated under acidic conditions.[5] Conversely, the carboxylic acid group is acidic (typical pKa ~2-4) and will deprotonate to form a carboxylate anion under neutral to basic conditions. This dual acidic/basic nature is the single most important predictor of its pH-dependent solubility. The parent compound, 1H-Imidazole-5-carboxylic acid, is noted to be soluble in water and polar organic solvents.[7]

-

The 3-Fluorophenyl Substituent: The introduction of a fluorophenyl group has profound and multifaceted effects on the molecule's physicochemical profile.

-

Increased Lipophilicity: Fluorine substitution on an aromatic ring typically increases lipophilicity compared to a simple hydrogen atom.[8][9] This is a key strategy in medicinal chemistry to enhance membrane permeability, but it often comes at the cost of reduced aqueous solubility.[8][10]

-

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can subtly alter the pKa of the nearby imidazole and carboxylic acid groups.[9][10] This modulation can shift the pH at which the molecule's charge state changes.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[11][12] While not directly related to solubility, it is a crucial feature for drug design that often accompanies this type of substitution.

-

Predicted pH-Solubility Profile:

Based on its amphoteric structure, this compound is expected to exhibit a classic U-shaped pH-solubility profile.

-

At Low pH (e.g., pH < 2): The carboxylic acid will be largely neutral (protonated), while the basic nitrogen on the imidazole ring will be protonated, forming a soluble cationic species.

-

At High pH (e.g., pH > 8): The imidazole ring will be neutral, while the carboxylic acid will be deprotonated, forming a soluble anionic carboxylate.

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will predominantly exist as a neutral zwitterion, with both a positive charge on the imidazole and a negative charge on the carboxylate. In this state, the strong intermolecular electrostatic interactions can favor crystal lattice formation over solvation, leading to minimal aqueous solubility.

Part 2: Rigorous Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust, well-validated protocols. The choice between a thermodynamic and a kinetic assay depends on the stage of drug development and the specific question being asked.[13] Thermodynamic solubility is the "gold standard" for lead optimization, while kinetic solubility is a higher-throughput surrogate used for early-stage screening.[14][15]

Protocol 1: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

This method measures the true equilibrium solubility of the crystalline solid and is considered the definitive standard.[16][17]

Causality: The core principle is to allow a suspension of the compound to reach a state of thermodynamic equilibrium where the rate of dissolution from the solid phase equals the rate of precipitation from the solution phase. The extended incubation time (24-72 hours) is critical to ensure this equilibrium is reached, especially for compounds that may undergo slow solid-state transformations.[16]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). A visual excess of solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to rest to let the solid settle. Carefully collect the supernatant. For rigorous separation, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-

Filtration: Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Self-Validation Check: The initial filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered samples and analyze them against the standard curve using a validated analytical method, such as LC-UV or LC-MS/MS, to determine the concentration.

-

Reporting: Report the solubility in µg/mL and µM for each pH condition.

Part 3: Advanced Considerations for Preclinical Development

Beyond standard buffer systems, a deeper understanding of solubility in physiologically relevant conditions is crucial for predicting oral drug absorption.

Biorelevant Media

For compounds intended for oral administration, assessing solubility in simulated gastric and intestinal fluids is essential. [16]* Simulated Gastric Fluid (SGF): Typically at pH 1.2, this medium mimics the stomach environment. [18]* Fasted-State Simulated Intestinal Fluid (FaSSIF): At pH 6.5, this medium contains bile salts and phospholipids to simulate the conditions of the small intestine before a meal.

-

Fed-State Simulated Intestinal Fluid (FeSSIF): At pH 5.0, this medium contains higher concentrations of bile salts and lipids to mimic post-meal conditions.

The presence of micelles in FaSSIF and FeSSIF can significantly increase the apparent solubility of lipophilic compounds like this compound, providing a more accurate prediction of its behavior in the gastrointestinal tract. [16]

Data Summary and Interpretation

Solubility data should be collated into a clear, concise format to facilitate decision-making.

Table for Reporting Solubility Data:

| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | BCS Class (Predicted) |

| Phosphate Buffer | 2.0 | 25 | Thermodynamic | |||

| Acetate Buffer | 5.0 | 25 | Thermodynamic | |||

| PBS | 7.4 | 25 | Thermodynamic | High Sol. if >100 µM [1] | ||

| SGF | 1.2 | 37 | Thermodynamic | |||

| FaSSIF | 6.5 | 37 | Thermodynamic | |||

| PBS | 7.4 | 25 | Kinetic |

The Biopharmaceutical Classification System (BCS) uses solubility and permeability data to predict drug absorption. A compound is generally considered "highly soluble" if its highest required dose is soluble in 250 mL of aqueous media over the pH range of 1-6.8. This data is critical for guiding formulation strategies.

Conclusion

The solubility of this compound is a complex property governed by the interplay between its amphoteric imidazole-carboxylic acid core and its lipophilic fluorophenyl substituent. A pronounced U-shaped pH-solubility profile is anticipated, with minimum solubility at its isoelectric point. Accurate characterization requires the use of rigorous, validated protocols, with the shake-flask method providing the definitive thermodynamic value and kinetic assays offering a high-throughput alternative for early screening. For progression into preclinical and clinical development, a comprehensive understanding of its solubility in biorelevant media is indispensable. By applying the principles and methodologies outlined in this guide, researchers can effectively characterize, interpret, and strategically modulate the solubility of this molecule to unlock its full therapeutic potential.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Mehta, M., Singh, G., & Singh, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]

-

Smart, B. E. (2001). Fluorine Substitution Effects on Structure, Reactivity, and Properties of Organic Molecules. In Organofluorine Chemistry (pp. 57-92). Springer, Boston, MA. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7FN2O2). Retrieved from [Link]

-

Active Biopharma. (n.d.). 1H-ImiDazole-5-carboxylic acid, 2-(trifluoromethyl)-. Retrieved from [Link]

-

Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

-

Chem-Agro. (n.d.). 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. Retrieved from [Link]

-

Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

Chem-Agro. (n.d.). 1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]

- PubChem. (n.d.). 5-[(1S,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl].... Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/CHEMBL3323085

-

International Journal of Current Advanced Research. (2016, May 28). Imidazole, its derivatives & their importance. Retrieved from [Link]

-

Wiley Online Library. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Retrieved from [Link]

-

ACS Publications. (1974). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Retrieved from [Link]

-

Open Access Journals. (2022). A Brief Overview on Physicochemical Properties in Medicinal. Retrieved from [Link]

-

MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 3. 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]

- 4. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. journalijcar.org [journalijcar.org]

- 7. CAS 1072-84-0: 1H-Imidazole-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. tandfonline.com [tandfonline.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. inventivapharma.com [inventivapharma.com]

- 16. raytor.com [raytor.com]

- 17. researchgate.net [researchgate.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Guide: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives

This technical guide details the precision synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid , a scaffold critical in medicinal chemistry for developing Etomidate analogs, enzyme inhibitors, and GPCR ligands.

The guide prioritizes the Modified Marckwald/Etomidate Route , as it is the only industrially validated method that guarantees 1,5-regioselectivity , avoiding the common 1,4-isomer mixtures associated with standard Van Leusen or isocyanoacetate chemistries.

Executive Summary & Strategic Rationale

The synthesis of 1,5-disubstituted imidazoles is chemically distinct from the more common 1,4-isomers. While 1,4-isomers are thermodynamically favored in many cycloadditions (e.g., TosMIC reactions), the 1,5-substitution pattern requires forcing the steric bulk of the N1-substituent and the C5-carboxylate into proximity.

This guide presents a self-validating, 5-step protocol derived from the industrial synthesis of Etomidate. By constructing the imidazole ring around the N-aryl glycine core, we lock the regiochemistry early in the pathway, ensuring the carboxylate remains at the C5 position relative to the N1-(3-fluorophenyl) group.

Target Molecule:

-

IUPAC: this compound

-

Key Structural Feature: Steric clash between N1-Aryl and C5-Carboxylate (essential for specific biological binding modes).

Retrosynthetic Analysis

The most robust disconnection involves breaking the C2-N3 and C4-C5 bonds, tracing back to an N-aryl glycine precursor.

Figure 1: Retrosynthetic logic ensuring 1,5-regiochemistry via the N-aryl glycine pathway.

Detailed Experimental Protocol

Phase 1: Precursor Assembly (Steps 1-2)

Step 1: N-Alkylation of 3-Fluoroaniline

Objective: Synthesize Ethyl N-(3-fluorophenyl)glycinate. Rationale: Direct alkylation is chosen over reductive amination to strictly control mono-alkylation via stoichiometry and base choice.

-

Reagents: 3-Fluoroaniline (1.0 eq), Ethyl chloroacetate (1.1 eq), DIPEA (1.5 eq), NaI (0.1 eq, catalyst).

-

Solvent: Acetonitrile (MeCN) or Toluene.

-

Protocol:

-

Dissolve 3-Fluoroaniline in MeCN (0.5 M).

-

Add DIPEA and catalytic NaI (accelerates Finkelstein substitution of Cl to I).

-

Add Ethyl chloroacetate dropwise at RT.

-

Reflux (80°C) for 12-16 hours. Monitor by TLC (Hex:EtOAc 4:1).

-

Workup: Evaporate solvent, partition between EtOAc/Water. Wash organic layer with brine. Dry (Na2SO4) and concentrate.[1]

-

Purification: Flash chromatography (SiO2) if mono/di-alkylation mixture exists. Target is the mono-alkylated product.

-

Step 2: N-Formylation

Objective: Synthesize Ethyl N-formyl-N-(3-fluorophenyl)glycinate. Rationale: The formyl group provides the C2 carbon of the future imidazole ring.

-

Reagents: Formic acid (excess) + Acetic Anhydride (1.2 eq relative to FA) OR Ethyl Formate (solvent/reagent).

-

Protocol (Mixed Anhydride Method - High Yield):

-

Prepare acetic-formic anhydride in situ: Mix Formic acid (5 eq) and Acetic Anhydride (2 eq) at 0°C; stir 30 min at 50°C.

-

Cool to 0°C. Add solution of Step 1 Product in DCM.

-

Stir at RT for 4 hours.

-

Workup: Quench with ice water. Neutralize with sat. NaHCO3. Extract DCM.

-

Checkpoint: 1H NMR should show rotamers of the N-formyl group (singlet ~8.2 ppm).

-

Phase 2: Ring Construction (Step 3)

Step 3: C-Formylation and Cyclization (The Critical Step)

Objective: Synthesize Ethyl 2-mercapto-1-(3-fluorophenyl)-1H-imidazole-5-carboxylate. Mechanism: Claisen condensation at the alpha-carbon followed by condensation with thiocyanate.

-

Reagents: Ethyl Formate (excess), Potassium tert-butoxide (KOtBu) or NaH (1.2 eq), Potassium Thiocyanate (KSCN) (1.5 eq), Conc. HCl.

-

Solvent: THF (anhydrous) or Toluene.

-

Protocol:

-

Enolate Formation: Suspend KOtBu in anhydrous THF at 0°C. Add Step 2 Product dropwise. Stir 30 min.

-

C-Formylation: Add Ethyl Formate (2.0 eq) dropwise. Allow to warm to RT and stir 12h. A thick precipitate (enolate salt) may form.

-

Cyclization: Evaporate volatiles to leave the crude sodium/potassium salt. Dissolve residue in Water/Ethanol (1:1).

-

Add KSCN (1.5 eq).

-

Slowly add Conc. HCl (approx 2-3 eq) dropwise to pH ~1-2.

-

Heat to 60°C for 24 hours.

-

Observation: The product often precipitates as a yellow/off-white solid upon cooling.

-

Validation: The presence of the thiol/thione group is confirmed by a shift in HPLC retention time and MS (M+1 = Expected Mass + 32 Da for Sulfur).

-

Phase 3: Finalization (Steps 4-5)

Step 4: Oxidative Desulfurization

Objective: Remove the C2-thiol to yield Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate. Rationale: Nitric acid oxidation is efficient but aggressive. Hydrogen peroxide is milder and preferred for initial runs.

-

Reagents: 30% H2O2 (excess), Acetic Acid (catalytic).

-

Protocol:

-

Dissolve Step 3 Product in DCM or Acetic Acid.

-

Add H2O2 dropwise at 0°C (exothermic).

-

Stir at RT until starting material is consumed (TLC).

-

Workup: Neutralize with NaHCO3. Extract DCM.

-

Result: The C2-SH is removed (oxidized to SO2/SO3 and eliminated), leaving the C2-H proton.

-

NMR Check: Look for the distinctive C2-H singlet at ~7.8-8.0 ppm and C4-H singlet at ~7.5-7.7 ppm.

-

Step 5: Ester Hydrolysis

Objective: Isolate the final free acid.

-

Reagents: LiOH or NaOH (2 eq), THF/Water (1:1).

-

Protocol:

-

Stir ester in THF/Water with base at RT for 2-4 hours.

-

Acidify with 1M HCl to pH 3-4.

-

Filter the white precipitate (the pure acid). Recrystallize from Ethanol/Water if necessary.

-

Data Summary & Troubleshooting

| Parameter | Step 1 (Alkylation) | Step 3 (Cyclization) | Step 4 (Desulfurization) |

| Typical Yield | 85-95% | 60-75% | 70-85% |

| Critical Factor | Avoid di-alkylation (use excess amine or slow addition). | Anhydrous conditions for C-formylation; pH control for KSCN step. | Temperature control (exothermic). |

| Visual Cue | Clear oil -> Light yellow oil. | Precipitate formation (Enolate salt). | Evolution of gas (SO2) if HNO3 used. |

| NMR Signal | N-CH2 singlet (~3.9 ppm). | C2-SH (broad) or Thione form. | C2-H singlet (~7.9 ppm). |

Troubleshooting the Regiochemistry: If you suspect the 1,4-isomer (which should not form via this route but could via isocyanide routes), check the NOESY spectrum.

-

1,5-isomer (Target): Strong NOE between the N-Aryl ortho-protons and the Ester ethyl group (due to proximity).

-

1,4-isomer: No NOE between N-Aryl and Ester; NOE between N-Aryl and C5-H.

Pathway Visualization

Figure 2: Step-by-step synthetic workflow for the 1,5-disubstituted imidazole scaffold.

References

-

Synthesis of Etomidate (Regiochemistry Benchmark)

-

Regioselective Imidazole Synthesis (General)

- Title: "A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles"

- Source: Journal of Organic Chemistry (1997)

-

URL:[Link]

- Relevance: Discusses the regiochemical outcomes of amidine/imidate cycliz

-

Isocyanoacetate Route (Alternative/Comparative)

- Title: "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids"

- Source: MDPI (Molecules, 2021)

-

URL:[Link]

- Relevance: Highlights that isocyanoacetate + imidoyl chloride typically yields the 4-carboxylate, confirming why the Marckwald/Glycine route is superior for the 5-carboxyl

Sources

An In-Depth Technical Guide to 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on structurally related molecules.

Introduction and Chemical Identity

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in many biologically active compounds, including the essential amino acid histidine. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, and can act as a key interacting group with biological receptors.

Chemical Structure and Properties

The fundamental chemical properties of this compound are summarized in the table below. These computed properties, sourced from PubChem, provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C10H7FN2O2 | PubChem |

| Molecular Weight | 206.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O | PubChem |

| InChI Key | WMYSNYDZINNUJD-UHFFFAOYSA-N | PubChem |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 206.049152 g/mol | PubChem |

| Monoisotopic Mass | 206.049152 g/mol | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed two-step synthesis starts with the preparation of an N-(3-fluorophenyl)formimidoyl chloride, which then undergoes a cycloaddition with ethyl isocyanoacetate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-fluorophenyl)formimidoyl chloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure to obtain the crude N-(3-fluorophenyl)formimidate.

-

Chlorination: Dissolve the crude formimidate in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude N-(3-fluorophenyl)formimidoyl chloride, which can be used in the next step without further purification.

Causality: The formation of the imidoyl chloride is a crucial step as it provides the electrophilic component for the subsequent cycloaddition. The use of thionyl chloride is a standard and effective method for converting the formimidate to the more reactive imidoyl chloride.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cycloaddition: Cool the solution to -78 °C and add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). To this mixture, add a solution of the crude N-(3-fluorophenyl)formimidoyl chloride (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M NaOH).

-

Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 3-4. The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

Causality: The use of a strong, non-nucleophilic base like DBU is essential to deprotonate the α-carbon of ethyl isocyanoacetate, generating the nucleophilic isocyano-enolate. This intermediate then undergoes a [3+2] cycloaddition with the imidoyl chloride to form the imidazole ring. The final hydrolysis step is a standard saponification of the ester to the desired carboxylic acid.

Potential Biological and Medicinal Chemistry Applications

While there is no specific biological data for this compound in the public domain, the broader class of substituted imidazole carboxylic acids has shown a wide range of biological activities.[1] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential as an Enzyme Inhibitor

Structurally similar 1-phenylimidazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism and associated with hyperuricemia and gout.[2] The carboxylic acid and the phenyl ring are often key pharmacophoric elements for binding to the active site of such enzymes. The 3-fluoro substitution on the phenyl ring of the title compound could potentially enhance binding affinity or improve pharmacokinetic properties.

Role in Receptor Modulation

Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been developed as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases like diabetes and obesity. The carboxylic acid of this compound could be readily converted to a variety of amides to explore this therapeutic area.

Antiviral and Other Potential Activities

The 1,5-diaryl-1H-imidazole-4-carboxylic acid scaffold has been investigated for its potential to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, a novel target for antiretroviral therapy. Furthermore, the imidazole core is a well-established pharmacophore in antifungal and antiprotozoal drug discovery.

The potential interactions of the imidazole scaffold with biological targets are depicted in the following diagram.

Caption: Potential biological targets for this compound derivatives.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, making it an attractive starting point for medicinal chemistry campaigns. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its properties and potential therapeutic applications. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-278.

-

Zhang, L., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6223. [Link]

- Siddiqui, Z. N., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).

Sources

"1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid mechanism of action"

Topic: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid: Pharmacophore Mechanics & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2]

Executive Summary: The Dual-Function Scaffold

This compound is a specialized heterocyclic building block that occupies a critical niche in medicinal chemistry.[1][2] It serves two distinct but interrelated roles in drug discovery:

-

The "Soft Drug" Metabolic Endpoint: In the development of short-acting anesthetics (etomidate analogs) and GABA-A modulators, this carboxylic acid represents the hydrolytic metabolite—the "off-switch" that ensures rapid recovery from sedation.[2]

-

The Active Pharmacophore Core: In the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and angiotensin II receptor antagonists, the imidazole-carboxylate motif is the primary driver of target affinity, coordinating heme iron or engaging in salt bridges with active site residues.

This guide analyzes the mechanistic utility of this scaffold, focusing on the electronic influence of the 3-fluorophenyl group and its application in "soft drug" design and enzyme inhibition.

Chemical Biology: The Fluorine Effect

The structural integrity of this molecule relies on the interplay between the imidazole ring and the fluorinated phenyl substituent.

Electronic Tuning via 3-Fluoro Substitution

The placement of a fluorine atom at the meta (3-) position of the N-phenyl ring is a deliberate medicinal chemistry tactic:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks the metabolically labile C-H sites on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).

-

pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,

) lowers the pKa of the imidazole nitrogen.[2] This reduces the basicity of the scaffold compared to a non-fluorinated analog, altering its protonation state at physiological pH (7.4) and influencing membrane permeability.[2]

| Property | Value (Predicted) | Significance |

| pKa (Acid) | ~3.4 | Ionized (carboxylate) at pH 7.4; prevents BBB crossing unless esterified.[1][2] |

| pKa (Base) | ~6.1 | Reduced basicity due to N-phenyl electron withdrawal.[2] |

| LogP | ~1.6 - 2.0 | Moderate lipophilicity; optimized for binding hydrophobic pockets.[1][2] |

| TPSA | ~50 Ų | Favorable for oral bioavailability if the acid is masked.[2] |

Mechanism of Action A: The "Soft Drug" Switch (GABA-A Modulation)[2]

In the context of anesthesiology and sedative development, this molecule is best understood as the inactive metabolite of an active ester. This mechanism is central to the design of "Soft Drugs" (e.g., Remimazolam, Methoxycarbonyl-etomidate).

The Ester-to-Acid Shunt

Active sedatives in this class are typically esters (e.g., ethyl or methyl esters) of the title compound.[2]

-

Active State (Ester): The ester derivative crosses the Blood-Brain Barrier (BBB) and binds to the transmembrane

interface of the GABA-A receptor.[2] -

Allosteric Modulation: It enhances chloride influx, hyperpolarizing the neuron and inducing sedation.[2]

-

Deactivation (Acid): Non-specific plasma esterases (e.g., hCE1) rapidly hydrolyze the ester to the This compound .[1][2]

-

Clearance: The resulting carboxylic acid is highly polar (ionized at pH 7.4), loses affinity for the hydrophobic benzodiazepine pocket, and cannot re-cross the BBB, ensuring a "clean" offset of sedation without hangover effects.

Figure 1: The "Soft Drug" metabolic shunt. The title compound (Acid) represents the deactivated state, preventing prolonged sedation.

Mechanism of Action B: Direct Target Interaction (IDO1 Inhibition)

In oncology, specifically for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the imidazole-carboxylic acid core acts as the active pharmacophore .

Heme Coordination Mechanism

IDO1 is a heme-containing enzyme that degrades Tryptophan, suppressing the immune response in tumors.[2]

-

Heme Ligation: The N3 nitrogen of the imidazole ring coordinates directly to the Ferrous (

) ion of the IDO1 heme cofactor. This blocks the binding of molecular oxygen ( -

Electrostatic Anchoring: The 5-carboxylic acid group forms critical hydrogen bonds or salt bridges with arginine residues (e.g., Arg343) at the entrance of the active site, stabilizing the inhibitor.

-

Hydrophobic Filling: The 3-fluorophenyl group occupies "Pocket A," a hydrophobic cavity adjacent to the heme, displacing water and increasing binding entropy.

Figure 2: Pharmacophore interactions within the IDO1 active site. The molecule acts as a dual-anchor inhibitor.[1][2]

Experimental Protocols

Synthesis: The Van Leusen Imidazole Protocol

To generate this core with high regioselectivity, the Van Leusen synthesis is the industry standard.

Reagents:

Workflow:

-

Cycloaddition: React 3-fluorophenyl isocyanide with ethyl glyoxalate in DMF/K2CO3 at room temperature.

-

Intermediate: This forms the oxazoline intermediate.[2]

-

Elimination: Heat to reflux to drive the elimination of water/alcohol, yielding the Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate .[1][2]

-

Hydrolysis (To obtain the title acid): Treat the ester with LiOH (1.0 M) in THF/Water (1:1) at 25°C for 2 hours. Acidify with 1M HCl to precipitate the This compound .

In Vitro Binding Assay (GABA-A)

-

Objective: Determine if the acid retains any residual affinity (safety check).

-

System: HEK293 cells expressing

GABA-A receptors.[1][2] -

Ligand:

-Flumazenil (Benzodiazepine site antagonist).[2] -

Protocol:

-

Prepare membrane homogenates from transfected HEK293 cells.[2]

-

Incubate membranes with 1 nM

-Flumazenil and varying concentrations ( -

Incubate for 60 min at 4°C.

-

Terminate by rapid filtration over GF/B filters.[2]

-

Expected Result: The acid should show

(inactive), confirming it is a safe, inactive metabolite.

-

References

-

Structure-Activity Relationships of Etomidate Analogs. Journal of Medicinal Chemistry. "Synthesis and pharmacology of metabolically labile etomidate analogs."

-

IDO1 Inhibition Mechanisms. Journal of Medicinal Chemistry. "Discovery of Imidazole-Isoindoline-1,3-dione Derivatives as Potent IDO1 Inhibitors."

-

GABA-A Receptor Pharmacology. Pharmacological Reviews. "International Union of Pharmacology.[2] LXX. Subtypes of gamma-aminobutyric acid(A) receptors."

-

Soft Drug Design Principles. Drug Discovery Today. "Soft drugs: focus on the 'inactive metabolite' approach."

Sources

Advanced Homology Modeling & Ligand Docking Strategies for 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives

Executive Summary: The Ligand-Target Interface[1]

The chemotype 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry.[1] The combination of an electron-rich imidazole core, a lipophilic fluorophenyl tail, and an ionizable carboxylic acid headgroup creates a distinct pharmacophore often associated with GPR35 agonism and heme-thiolate enzyme inhibition (e.g., CYP11B1/B2).[1]

This guide addresses a critical bottleneck in the development of these derivatives: the lack of high-resolution crystal structures for the primary target, GPR35. [1]

While AlphaFold and RoseTTAFold have revolutionized structure prediction, they often fail to accurately model the apo vs. holo conformational shifts required for small-molecule binding in Class A GPCRs.[1] This guide details a rigorous, self-validating homology modeling workflow designed to predict the binding mode of this compound, specifically focusing on the critical "arginine cage" interaction required for receptor activation.[1]

Structural Logic & Template Selection

The Biological Challenge: GPR35 Species Selectivity

GPR35 exhibits notorious species-dependent pharmacology.[1] Ligands like zaprinast and pamoic acid show vast potency differences between human and rodent orthologs.[1] This indicates that a static model is insufficient; the model must account for flexible extracellular loops (ECL2) and specific transmembrane residues that act as selectivity filters.[1]

Template Strategy: The "Hybrid-Refinement" Approach

Direct homology modeling using a single template (e.g., CXCR4) often results in poor docking scores for this ligand class due to low sequence identity (<30%).[1] Therefore, we utilize a Hybrid-Refinement Protocol :

-

Primary Scaffold: AlphaFold2 (AF2) predicted structure (high confidence in TM helices).[1]

-

Loop Replacement: Grafting ECL2 from LPA6 (Lysophosphatidic acid receptor 6) or GPR55 if the AF2 pLDDT score for loops is <70.[1]

-

Side-Chain Optimization: Rotamer libraries must be re-packed specifically for the Arg164 and Arg167 residues, which are hypothesized to anchor the carboxylic acid moiety of our ligand.[1]

Computational Workflow: From Sequence to Induced Fit[1]

The following diagram illustrates the decision matrix for generating a reliable holo-model for imidazole-carboxylic acid ligands.

Figure 1: Decision tree for generating a GPR35 homology model suitable for docking acidic imidazole ligands.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The "Ionic Lock" Prerequisite)

The 5-carboxylic acid group is the critical anchor.[1] At physiological pH (7.4), this group is deprotonated (COO-).[1] Modeling it as neutral (COOH) is the most common error in docking this scaffold.[1]

-

Structure Generation: Generate 3D coordinates for this compound.

-

Protonation: Set pH to 7.4 +/- 0.5. Ensure the imidazole ring nitrogen (N3) is not protonated if it disrupts the specific tautomer required for hydrogen bonding with Tyr153 .[1]

-

Conformational Search: Generate low-energy conformers. The bond between the phenyl ring and the imidazole N1 is rotatable but restricted by steric clash with the imidazole C2 hydrogen.[1]

Phase 2: Receptor Modeling & Refinement

Objective: Open the binding pocket to accommodate the bulky fluorophenyl tail.[1]

-

Sequence Alignment: Align Human GPR35 (Q9HC97) against the template (e.g., GPR55 or CXCR4).[1]

-

Constraint Setup: Apply distance constraints between TM3 (Arg164) and TM6 to prevent helical unraveling during loop optimization.

-

Membrane Insertion: The model must be embedded in a POPC lipid bilayer.[1] Soluble models often collapse the hydrophobic entry channel required for the fluorophenyl group.[1]

-

Minimization: Run a steepest descent minimization (5000 steps) followed by conjugate gradient to remove steric clashes.

Phase 3: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails here because the "arginine cage" (Arg164, Arg167, Arg6.[1]58) must move to engage the carboxylate.[1]

-

Define Grid Box: Center on the centroid of residues: Tyr153, Arg164, Arg167, Leu233 .[1]

-

Side-Chain Trimming: Temporarily mutate Arg164 and Arg167 to Alanine during the initial docking glide phase to reduce steric penalties (soft docking).

-

Restoration & Minimization: Restore Arginines and perform prime side-chain prediction in the presence of the ligand.

-

Scoring: Rank poses based on:

Quantitative Data & Validation Metrics

To ensure the model is not a hallucination, you must validate using "Decoys" (chemically similar but inactive molecules).[1]

| Metric | Acceptance Criteria | Purpose |

| Ramachandran Favored | > 95% | Ensures backbone geometry is physically possible.[1] |

| Side Chain Chi-1/Chi-2 | < 1% Outliers | Validates rotamer packing in the binding pocket. |

| Enrichment Factor (EF1%) | > 10 | The model must rank known agonists (e.g., Zaprinast) in the top 1% of a screened library.[1] |

| RMSD (Ligand) | < 2.0 Å | Deviation from the initial docking pose after 50ns MD simulation.[1] |

| Salt Bridge Stability | > 80% Occupancy | The Arg167-Carboxylate interaction must persist during MD.[1] |

Mechanistic Insight: The Signaling Pathway

Binding of the this compound agonist triggers a conformational change in TM6, allowing G-protein coupling.[1]

Figure 2: Putative mechanism of action.[1] The ligand stabilizes the active state via the arginine cage, facilitating G-protein coupling.[1]

References

-

Mackenzie, A. E., et al. (2014). Species differences in pharmacology of G protein-coupled receptor 35 (GPR35).[1][2]PLoS One , 9(5), e97930.[1] Link

-

Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease.[1]Frontiers in Pharmacology , 6,[1] 41. Link

-

Zhao, P., et al. (2014). Targeting the GPR35 receptor for the treatment of inflammation.[1]Journal of Medicinal Chemistry , 57(20), 8685-8699.[1] (Validation of Arginine residues in binding). Link[1]

-

Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.[1]Nature , 596, 583–589.[1] Link[1]

-

Milligan, G. (2011). G protein-coupled receptor 35.[1][3]Drug Discovery Today , 16(21-22), 936-943.[1] (Discusses carboxylic acid ligand pharmacophore).[1] Link

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid as a Heme Oxygenase-1 (HO-1) Inhibitor

[1]

Abstract & Scientific Rationale

1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid represents a specialized class of heme-coordinating inhibitors designed to target Heme Oxygenase-1 (HO-1) .[1] HO-1 is the rate-limiting enzyme in heme catabolism, converting heme into biliverdin, carbon monoxide (CO), and free iron.[1] While HO-1 is cytoprotective in normal physiology, its overexpression in neoplastic tissues confers resistance to chemotherapy and radiation by mitigating oxidative stress.[1]

This compound features two critical structural motifs:

-

The Imidazole Core: Acts as a Type II ligand, where the N3 nitrogen coordinates directly with the ferric iron (

) of the heme cofactor, displacing the native water molecule and preventing oxygen activation.[1] -

The 3-Fluorophenyl Moiety: Provides a hydrophobic anchor that occupies the "Western" hydrophobic pocket of the HO-1 active site.[1] The fluorine substitution at the meta position enhances metabolic stability by blocking Phase I oxidation and modulates the pKa of the imidazole ring, optimizing binding affinity at physiological pH.[1]

This application note details the protocols for validating this compound as an HO-1 inhibitor, determining its

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 206.17 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Limited), Water (Poor, requires pH > 7.[1]5) |

| Storage | -20°C, desiccated, protected from light. |

| Stability | Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles. |

Critical Handling Note: The 5-carboxylic acid position creates steric proximity to the N1-phenyl ring.[1] Ensure complete dissolution in DMSO before adding to aqueous buffers to prevent microprecipitation, which can cause false-negative inhibition data.[1]

Mechanism of Action

The inhibition mechanism is competitive reversible with respect to heme and non-competitive with respect to the NADPH-cytochrome P450 reductase (CPR) redox partner.

Signaling Pathway & Inhibition Logic[1][4]

Caption: Figure 1. Mechanism of Action. The inhibitor binds to the heme-HO-1 complex.[1] The imidazole nitrogen coordinates the heme iron, preventing oxygen binding and blocking the conversion of heme to biliverdin.[1]

Application Note 1: In Vitro Enzymatic Inhibition Assay

This protocol measures the inhibition of HO-1 activity by quantifying the formation of bilirubin (converted from biliverdin) spectrophotometrically.[1]

Materials Required[1][3][4][5][6]

-

Enzyme: Recombinant Human HO-1 (truncated form, lacking transmembrane domain).[1]

-

Substrate: Hemin (dissolved in 0.1 M NaOH, diluted to 20 µM).

-

Cofactor System: NADPH (1 mM), Glucose-6-phosphate (2 mM), Glucose-6-phosphate dehydrogenase (0.5 U), Rat liver cytosol (source of Biliverdin Reductase).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4), 2 mM

. -

Inhibitor: this compound (10 mM stock in DMSO).[1]

Step-by-Step Protocol

-

Preparation of Reaction Mix: In a 96-well plate or quartz cuvette, combine:

-